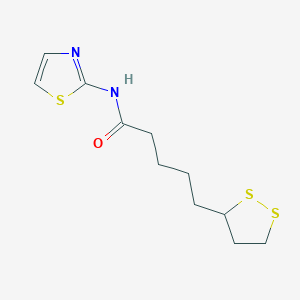
C11H16N2OS3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C11H16N2OS3 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C11H16N2OS3 can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives.
Industrial Production Methods
Industrial production of This compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of solvent-free reactions, high-temperature conditions, and efficient catalysts are common in industrial settings to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
C11H16N2OS3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Applications De Recherche Scientifique
C11H16N2OS3: has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of C11H16N2OS3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
C11H16N2OS3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other cyanoacetamide derivatives and sulfur-containing organic molecules.
Propriétés
Formule moléculaire |
C11H16N2OS3 |
|---|---|
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
5-(dithiolan-3-yl)-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C11H16N2OS3/c14-10(13-11-12-6-8-15-11)4-2-1-3-9-5-7-16-17-9/h6,8-9H,1-5,7H2,(H,12,13,14) |
Clé InChI |
LGPAEHDESLFELA-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


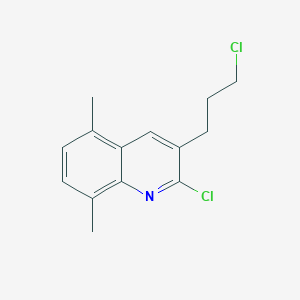
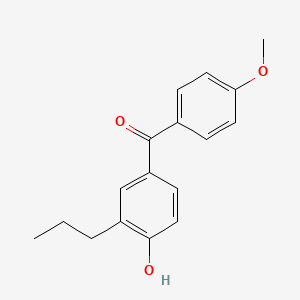
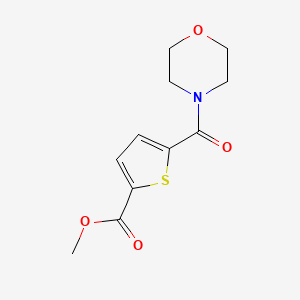
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
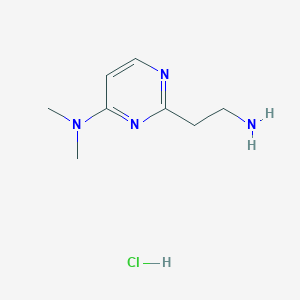
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

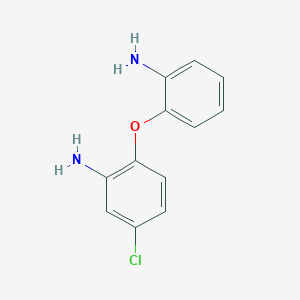
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
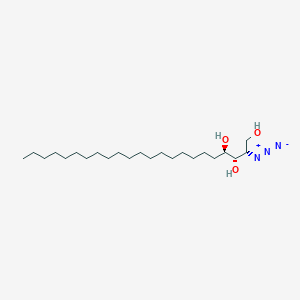
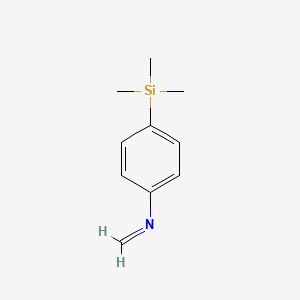
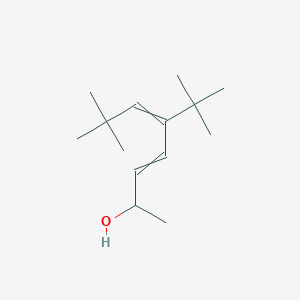
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
